An In-depth Technical Guide to the Chemical Properties of N-Methyl-1-(trimethoxysilyl)methanamine
An In-depth Technical Guide to the Chemical Properties of N-Methyl-1-(trimethoxysilyl)methanamine
Introduction
N-Methyl-1-(trimethoxysilyl)methanamine, with the CAS number 123271-16-9, is a bifunctional organosilane that possesses both a reactive secondary amine and hydrolyzable methoxysilyl groups.[1] This unique structure allows it to act as a molecular bridge between organic and inorganic materials, making it a valuable compound in materials science and surface chemistry. Its application as an external additive in color toners highlights its utility in modifying the properties of particulate materials.[1] This guide provides a comprehensive overview of its chemical properties, reactivity, and handling for researchers, scientists, and professionals in drug development and materials science.
Core Chemical and Physical Properties
N-Methyl-1-(trimethoxysilyl)methanamine is a colorless liquid with the molecular formula C5H15NO3Si and a molecular weight of 165.26 g/mol .[1] A summary of its key physical and computed properties is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C5H15NO3Si | [1] |
| Molecular Weight | 165.26 g/mol | [1] |
| CAS Number | 123271-16-9 | [1] |
| Predicted Boiling Point | 116.9 ± 23.0 °C | [2] |
| Predicted Density | 0.945 ± 0.06 g/cm³ | [2] |
| Predicted pKa | 10.59 | [2] |
| Polar Surface Area | 39.72 Ų | [1] |
| LogP | 0.43230 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
| Rotatable Bond Count | 5 | [1] |
Molecular Structure and Reactivity
The reactivity of N-Methyl-1-(trimethoxysilyl)methanamine is governed by its two distinct functional moieties: the trimethoxysilyl group and the N-methylamino group.[3]
Caption: Molecular structure of N-Methyl-1-(trimethoxysilyl)methanamine highlighting the two primary reactive centers.
The Trimethoxysilyl Group: Hydrolysis and Condensation
The trimethoxysilyl end of the molecule is responsible for forming stable, covalent bonds with inorganic substrates that possess hydroxyl groups, such as silica and metal oxides.[3] This process occurs in two main steps: hydrolysis and condensation.
-
Hydrolysis: In the presence of water, the three methoxy groups (-OCH₃) undergo hydrolysis to form reactive silanol groups (Si-OH) and methanol as a byproduct.[3] This reaction can be catalyzed by either acid or base.[4] The rate of hydrolysis is influenced by factors such as pH, water concentration, and the solvent system.[5][6] Generally, methoxysilyl groups are more reactive and hydrolyze faster than ethoxysilyl groups.[7] Under acidic conditions, the hydrolysis rate increases with fewer alkoxy groups, while under basic conditions, a greater number of alkoxy groups leads to a faster reaction.[4][7]
-
Condensation: The newly formed silanol groups are highly reactive and can condense in two ways:
-
With Surface Hydroxyl Groups: They react with hydroxyl groups present on the surface of inorganic materials to form stable siloxane (Si-O-Si) bonds, effectively grafting the molecule onto the substrate.[3]
-
Self-Condensation: Silanol groups can also react with each other to form a cross-linked polysiloxane network on the surface or in solution.[3]
-
Caption: General reaction pathway for the hydrolysis and condensation of the trimethoxysilyl group.
The N-Methylamino Group: Nucleophilic Reactivity
The secondary amine in the N-methylaminomethyl group is a nucleophilic center that can readily react with a variety of electrophilic organic functional groups.[3] This allows N-Methyl-1-(trimethoxysilyl)methanamine to form covalent bonds with organic polymers and molecules. The reactivity of the amino group in aminosilanes can also catalyze the hydrolysis of the siloxane bonds.[8]
Common reactions involving the N-methylamino group include:
-
With Epoxy Groups: The amine acts as a nucleophile, attacking the electrophilic carbon of the epoxy ring, leading to a ring-opening reaction to form a stable carbon-nitrogen bond and a hydroxyl group.[3]
-
With Isocyanates: The reaction between the amine and an isocyanate group (-N=C=O) is rapid and results in the formation of a substituted urea linkage (-NH-CO-NH-).[3]
-
With Acrylates and Methacrylates: The secondary amine can undergo a Michael addition reaction with the double bond of acrylates or methacrylates.[3]
Caption: Representative nucleophilic reactions of the N-methylamino group.
Spectroscopic Characterization
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show four distinct signals:
-
A singlet for the three equivalent methoxy groups (-OCH₃ ) directly attached to the silicon atom.
-
A singlet for the methyl group attached to the nitrogen atom (-N-CH₃ ).
-
A singlet for the methylene bridge protons (-Si-CH₂ -N-).
-
A broad singlet for the amine proton (-NH -), which may exchange with residual water in the solvent.
¹³C NMR Spectroscopy (Predicted)
The carbon-13 NMR spectrum is expected to display three signals corresponding to the three different carbon environments:
-
A signal for the carbon of the methoxy groups (C H₃-O-Si).
-
A signal for the carbon of the N-methyl group (C H₃-N).
-
A signal for the carbon of the methylene bridge (-Si-C H₂-N-).
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for its functional groups:
-
N-H stretch: A moderate absorption band in the region of 3300-3500 cm⁻¹.
-
C-H stretch: Strong absorptions in the 2800-3000 cm⁻¹ region for the methyl and methylene groups.
-
Si-O-C stretch: Strong, broad absorptions around 1080-1100 cm⁻¹.
-
C-N stretch: A moderate absorption in the 1020-1220 cm⁻¹ range.[9]
Safety and Handling
A specific Safety Data Sheet (SDS) for N-Methyl-1-(trimethoxysilyl)methanamine is not widely available. However, based on the SDS for similar compounds like methylamine solutions and other aminosilanes, the following hazards and precautions should be considered.[10]
Potential Hazards:
-
Flammability: The compound is likely a flammable or combustible liquid. Vapors may form explosive mixtures with air.
-
Toxicity: It may be harmful or toxic if swallowed, inhaled, or in contact with skin.
-
Corrosivity: It is expected to cause severe skin burns and eye damage.
-
Respiratory Irritation: Inhalation of vapors may cause respiratory irritation.
-
Moisture Sensitivity: The trimethoxysilyl group is sensitive to moisture and will hydrolyze upon contact with water.[11]
Recommended Handling Procedures:
-
Work in a well-ventilated area, preferably under a chemical fume hood.
-
Keep away from heat, sparks, open flames, and other ignition sources.
-
Use non-sparking tools and take precautionary measures against static discharge.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10]
-
Avoid breathing vapors or mists.
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
Experimental Protocols
The following are generalized experimental protocols. Researchers should adapt these procedures based on their specific experimental setup and requirements.
Protocol 1: Synthesis of N-Methyl-1-(trimethoxysilyl)methanamine
This protocol is based on the known reactivity of chlorosilanes with amines.
Materials:
-
(Chloromethyl)trimethoxysilane
-
Methylamine (e.g., 40% solution in water or as a gas)
-
Anhydrous aprotic solvent (e.g., toluene or tetrahydrofuran)
-
Triethylamine (if using methylamine hydrochloride)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a condenser, and a nitrogen inlet.
-
In the flask, dissolve (chloromethyl)trimethoxysilane (1.0 eq) in the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add methylamine (2.0-2.2 eq) to the dropping funnel and add it dropwise to the stirred solution of the chlorosilane. The excess methylamine acts as a scavenger for the HCl byproduct.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by GC-MS or TLC.
-
Upon completion, filter the reaction mixture to remove the methylamine hydrochloride salt.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain pure N-Methyl-1-(trimethoxysilyl)methanamine.
Protocol 2: Surface Modification of a Silica Substrate
This protocol outlines a general procedure for covalently bonding the aminosilane to a hydroxyl-rich surface.
Materials:
-
Silica substrate (e.g., glass slide, silicon wafer)
-
Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide - EXTREME CAUTION IS ADVISED ) or an oxygen plasma cleaner
-
Anhydrous toluene
-
N-Methyl-1-(trimethoxysilyl)methanamine
-
Ethanol
-
Deionized water
Procedure:
-
Substrate Cleaning: Thoroughly clean the silica substrate to generate a high density of surface hydroxyl groups. This can be achieved by immersing the substrate in piranha solution for 10-15 minutes or by treating it with oxygen plasma. Rinse the substrate extensively with deionized water and dry it under a stream of nitrogen.
-
Silanization Solution Preparation: In a glovebox or under an inert atmosphere, prepare a 1-5% (v/v) solution of N-Methyl-1-(trimethoxysilyl)methanamine in anhydrous toluene.
-
Surface Functionalization: Immerse the cleaned and dried substrate in the silanization solution. Let the reaction proceed for 2-4 hours at room temperature or for 30-60 minutes at elevated temperatures (e.g., 60-80 °C).
-
Rinsing: Remove the substrate from the solution and rinse it thoroughly with fresh toluene to remove any physisorbed silane.
-
Curing: Cure the functionalized substrate in an oven at 100-120 °C for 30-60 minutes to promote the formation of stable siloxane bonds.
-
Final Rinse: Sonicate the cured substrate in ethanol for 5-10 minutes to remove any remaining unbound material. Dry the substrate under a stream of nitrogen.
-
Characterization: The functionalized surface can be characterized using techniques such as contact angle goniometry, X-ray photoelectron spectroscopy (XPS), or atomic force microscopy (AFM).
Conclusion
N-Methyl-1-(trimethoxysilyl)methanamine is a versatile bifunctional molecule with significant potential in materials science and surface engineering. Its dual reactivity, stemming from the hydrolyzable trimethoxysilyl group and the nucleophilic N-methylamino group, allows for the covalent linkage of disparate materials. A thorough understanding of its chemical properties, reactivity, and handling is essential for its effective and safe utilization in research and industrial applications.
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